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Ulevostinag (isomer 2): A Comparative Guide to
Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes)
agonist Ulevostinag (isomer 2), also known as MK-1454, with other immunotherapies for the
treatment of advanced solid tumors and lymphomas. The information is based on available
preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic
insights.

Executive Summary

Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate
immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor
activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide
compares Ulevostinag to other STING agonists in clinical development and established
immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for
researchers and drug developers.

Mechanism of Action: STING Pathway Activation

Ulevostinag functions by targeting and activating the STING protein, a key component of the
innate immune system. This activation triggers a signaling cascade that leads to the production
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of type | interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This
process is intended to convert "cold" tumors, which are not recognized by the immune system,
into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.
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Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.

Comparative Efficacy of Ulevostinag

Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1
antibody pembrolizumab. The available data suggests a synergistic effect, with the combination
showing greater efficacy than either agent alone might be expected to produce.

Ulevostinag in Combination Therapy

The Phase Il study (NCT04220866) in patients with untreated metastatic or unresectable,
recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8
participants treated with the combination of Ulevostinag and pembrolizumab had a complete or
partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with
pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]

In a Phase | study (NCT03010176), the combination of Ulevostinag and pembrolizumab
demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients
with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no
complete or partial responses.[5]
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Therapy

Trial (Patient

Overall
Response Rate

Complete

Partial

Population Response (CR Response (PR
p ) (ORR) p (CR) p (PR)
Ulevostinag + NCT04220866 N
] 50% (4/8) Not specified 4
Pembrolizumab (HNSCC)
Pembrolizumab NCT04220866 -~
10% (1/10) Not specified 1
Monotherapy (HNSCC)
NCT03010176
Ulevostinag + (Advanced Solid
] 24% (6/25) 0 6
Pembrolizumab Tumors/Lympho
mas)
NCT03010176
Ulevostinag (Advanced Solid
0% 0 0
Monotherapy Tumors/Lympho
mas)

Comparison with Other Imnmunotherapies

To provide context for Ulevostinag's efficacy, this section compares its performance with other

STING agonists and standard-of-care checkpoint inhibitors.

Other STING Agonists

Several other STING agonists are in clinical development, though direct head-to-head

comparative data is not yet available.
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STING Agonist Developer

Clinical Trial (Status)

Key Findings

ADU-S100 Aduro

(Miwivudesen) Biotech/Novartis

NCT03172936
(Completed)

In combination with
spartalizumab (anti-
PD-1), showed an
ORR of 10.4% in a
Phase Ib study of
patients with
advanced solid tumors
or lymphomas.[6] The
development of ADU-
S100 was
discontinued by
Novartis.[5]

E7766 Eisai

NCT04144140
(Recruiting)

A Phase 1/1b trial is
ongoing for patients
with advanced solid
tumors and
lymphomas.
Preclinical data
showed potent anti-

tumor activity.[7]

Spring Bank
SB 11285 ]
Pharmaceuticals

NCT04096638
(Recruiting)

A Phase 1a/1b trial is
evaluating SB 11285
alone and in
combination with
atezolizumab in
patients with
advanced solid
tumors.[7][8][9][10]
Preclinical studies
demonstrated potent,
durable anti-tumor
activity.[11]

Checkpoint Inhibitors (Monotherapy)
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The following table summarizes the efficacy of established checkpoint inhibitors in relevant

patient populations, providing a benchmark for evaluating novel immunotherapies.

Checkpoint Inhibitor

Trial (Patient
Population)

Overall Response
Rate (ORR)

Median Overall
Survival (OS)

Pembrolizumab

KEYNOTE-001

23% (previously

19.4 months

(Advanced NSCLC) treated) (treatment-naive)
CheckMate 066 Not Reached (vs. 10.8
Nivolumab (Advanced Melanoma, 42% months for
BRAF wild-type) dacarbazine)[12]
CheckMate 067 ) o
N 58% (in combination 19.9 months
Ipilimumab (Advanced o
with nivolumab) (monotherapy)[3]
Melanoma)

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are

summaries of the key experimental protocols for Ulevostinag and its primary comparators.

Ulevostinag Trials

Phase | (NCT03010176)

Advanced Solid Tumors/Lymphomas

Phase Il (NCT04220866)
HNSCC

Comparator Trials

ADU-S100 Phase Ib
(NCT03172936)

Pembrolizumab KEYNOTE-001

(NCT01295827)

Nivolumab CheckMate 066
(NCT01721772)
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Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.

Ulevostinag (MK-1454)

e Trial: NCT03010176 (Phase I)[1][13]

Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have
failed standard therapy.

Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in
combination with intravenous (IV) pembrolizumab.

Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.

Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended
Phase 2 dose (RP2D).

Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR),
Progression-Free Survival (PFS).

« Trial: NCT04220866 (Phase I1)[3][14]

[¢]

Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.

Intervention: Ulevostinag IT in combination with pembrolizumab 1V versus pembrolizumab
IV alone.

Dosing: Ulevostinag at the RP2D determined in the Phase | trial; pembrolizumab at a
standard dose.

Primary Endpoint: Antitumor activity.

ADU-S100 (Miwivudesen)

o Trial: NCT03172936 (Phase Ib)[15][16]

[e]

o

Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.

Intervention: ADU-S100 IT in combination with spartalizumab IV.
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o Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.
o Primary Endpoints: Safety, tolerability, MTD, and RP2D.

o Secondary Endpoints: ORR, PFS, DOR.

Pembrolizumab
e Trial: KEYNOTE-001 (Phase 1)[8]

o Patient Population: Patients with advanced solid tumors, including non-small cell lung
cancer (NSCLC) and melanoma.

o Intervention: Pembrolizumab IV.

o Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10
mg/kg every 2 or 3 weeks being common.

o Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).

Nivolumab
» Trial: CheckMate 066 (Phase III)[2][9]

o Patient Population: Previously untreated patients with unresectable or metastatic BRAF
V600 wild-type melanoma.

o Intervention: Nivolumab IV versus dacarbazine IV.

o Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m2 every 3 weeks.
o Primary Endpoint: Overall Survival (OS).

o Secondary Endpoints: PFS, ORR.

Conclusion

Ulevostinag (isomer 2) has demonstrated a promising safety profile and, in combination with
pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of
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activating the innate immune system through the STING pathway represents a distinct and
potentially synergistic approach to cancer immunotherapy.

While direct comparisons with other STING agonists are limited by the early stage of
development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab
combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized
trials is necessary to definitively establish its place in the evolving landscape of cancer
immunotherapy. For researchers and drug developers, the continued exploration of STING
agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors,
remains a promising avenue for improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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